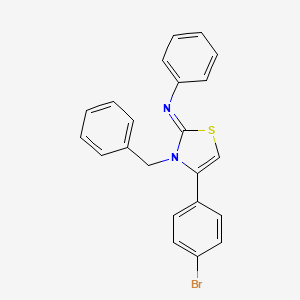

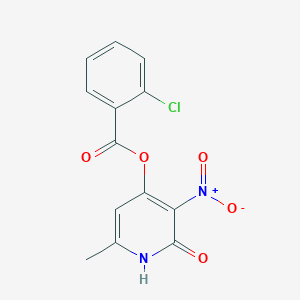

![molecular formula C12H21NO4 B2754843 N-Boc-(+/-)-3-amino]hept-6-enoic acid CAS No. 1335042-02-8](/img/structure/B2754843.png)

N-Boc-(+/-)-3-amino]hept-6-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-(+/-)-3-amino]hept-6-enoic acid is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of the amino acid lysine and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Peptide Bond Formation

The N-Boc group is an essential amine protecting group in peptide synthesis due to its resistance to racemization, making it crucial for creating N-Boc-protected amino acids for peptide assembly. N-Boc-protected amino acids play a pivotal role in Merrifield’s solid-phase peptide synthesis, owing to their stability towards catalytic hydrogenation and resistance to basic and nucleophilic attacks, making them ideal for the synthesis of multifunctional targets. The process of N-tert-butoxycarbonylation of amines, facilitated by H3PW12O40, highlights an efficient method for the formation of N-Boc-protected amino acids, showcasing its significance in environmental-friendly and high-yield peptide synthesis (Heydari et al., 2007).

Synthesis of Neuroexcitants

N-Boc syn-7-(2-hydroxyethyl)-4-(alkyl or aryl)sulfonyl-2-azabicyclo[2.2.1]hept-5-enes are utilized as precursors in the synthesis of neuroexcitants like kainoid amino acids, showcasing the utility of N-Boc-protected intermediates in generating compounds with significant bioactivity. This application underlines the role of N-Boc in facilitating the synthesis of complex molecules with potential implications in neuroscience and pharmacology (Hodgson et al., 2005).

Enantioselective Synthesis

The convergent synthesis of N-Boc-ADDA, utilizing non-aldol aldol and cross-metathesis methodologies, demonstrates the importance of N-Boc in the enantioselective synthesis of complex molecules. This approach highlights the flexibility and efficiency of N-Boc in constructing enantiomerically pure compounds, crucial for the development of bioactive molecules with specific stereochemical configurations (Meiries & Marquez, 2008).

Electrophilic Amination

The use of N-Boc-O-tosyl hydroxylamine for the electrophilic amination of amino acids and their derivatives exemplifies a practical application of N-Boc in modifying amino acid structures to produce intermediates for modified peptides and heterocyclic derivatives. This methodology showcases the versatility of N-Boc in peptide modification techniques, expanding the toolkit for synthesizing biologically active compounds (Baburaj & Thambidurai, 2012).

Green Chemistry in Peptide Synthesis

The application of liquid-assisted ball-milling for peptide bond synthesis utilizing Boc-protected α-amino acid N-carboxyanhydrides underlines the role of N-Boc in promoting environmentally benign peptide synthesis. This innovative approach not only demonstrates the utility of N-Boc in facilitating peptide bond formation but also highlights its contribution to green chemistry principles in peptide synthesis (Bonnamour et al., 2013).

properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-5-6-7-9(8-10(14)15)13-11(16)17-12(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,13,16)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCGELAWBWKYCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC=C)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-(+/-)-3-amino]hept-6-enoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(2-ethylphenyl)ethanediamide](/img/structure/B2754764.png)

![3-[(Trimethylsilyl)oxy]oxane-3-carbonitrile](/img/structure/B2754767.png)

![4-methyl-N-(5-methyl-2-oxo-2H-pyrano[3,2-c]pyridin-3-yl)benzenecarboxamide](/img/structure/B2754769.png)

![1-[(4-bromothiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B2754775.png)

![1-(3-{5-[2-(Piperidin-1-yl)pyrimidin-4-yl]-1,2,4-oxadiazol-3-yl}phenyl)azetidin-2-one](/img/structure/B2754776.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-chlorobenzamide](/img/structure/B2754778.png)

![6-benzyl-2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2754781.png)